2,3-Dihydroxypropyl hexylcarbamate
Description
Contextualization within Contemporary Carbamate (B1207046) Chemistry Research
Carbamate-containing molecules are of significant interest in modern drug discovery and medicinal chemistry. acs.orgnih.gov The carbamate functional group is a hybrid of amide and ester features, which generally provides considerable chemical and proteolytic stability. acs.orgnih.gov This stability makes carbamates useful as surrogates for peptide bonds in medicinal chemistry, as they can enhance a molecule's ability to permeate cell membranes. acs.orgnih.gov
The carbamate moiety's utility extends to its role in prodrug design, where it can be manipulated to improve the hydrolytic stability of a drug during its first pass through the body. acs.org The rate of hydrolysis is a critical factor; for instance, a carbamate-based prodrug must be hydrolyzed at an appropriate rate to release the active drug effectively. acs.org The resonance of the amide bond within the carbamate structure has been studied extensively, with the C–N bond rotation being a key feature. acs.orgnih.gov This resonance is slightly lower than in amides, which is attributed to electronic and steric effects from the additional oxygen atom. acs.orgnih.gov
Significance in Modern Organic Synthesis Paradigms
In organic synthesis, carbamates are highly valuable as intermediates and as protecting groups for amines. acs.orgnih.gov The synthesis of 2,3-Dihydroxypropyl hexylcarbamate itself showcases several modern synthetic approaches. Methods for its preparation include:
Trans-Carbamation : This involves the reaction of glycerol (B35011) with hexyl isocyanate under controlled temperature conditions. evitachem.com
Microwave-Assisted Synthesis : This method uses microwave radiation to potentially increase the reaction rate and yield. evitachem.com
Solvent-Free Synthesis : To enhance atom economy and reduce environmental impact, melt-phase transcarbamoylation can be used, where hexyl isocyanate reacts directly with glycerol at elevated temperatures (60–80°C) without a solvent. evitachem.com
The development of efficient and environmentally friendly synthesis methods for alkyl carbamates is an active area of research. mdpi.com For example, some approaches focus on using carbon dioxide and amines to generate a carbamate anion, which then reacts with an electrophile. nih.gov The use of solid supports and catalysts like cesium carbonate can facilitate these reactions under mild conditions. nih.gov
Table 2: Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Features | Typical Reactants |
|---|---|---|
| Melt-phase Transcarbamoylation | Solvent-free, requires precise temperature control to prevent oligomerization. evitachem.com | Hexyl isocyanate, Glycerol evitachem.com |
| Microwave-Assisted Synthesis | Enhanced reaction rate and yield. evitachem.com | Glycerol derivatives, Hexyl isocyanate evitachem.com |
| Thermal Carbonatation | Involves heating in the presence of carbon dioxide. evitachem.com | Glycerol, Carbon dioxide, Hexyl isocyanate evitachem.com |
Evolution of Research Trajectories for Alkylcarbamate Derivatives
The research trajectory for alkylcarbamates has evolved significantly over time. Initially, synthesis methods often relied on traditional approaches like the Curtius or Hofmann rearrangements, which involve intermediates such as acyl azides or amides. acs.orgnih.gov While effective, these methods can have limitations regarding substrate scope and reaction conditions. nih.gov
More recent research focuses on developing greener and more efficient catalytic systems. mdpi.com This includes the use of carbon dioxide as a C1 synthon, which is an attractive prospect due to its abundance and low toxicity. nih.govdntb.gov.ua The reaction of CO2 with amines to form carbamates is a key step in many of these newer synthetic routes. nih.gov Furthermore, the synthesis of alkyl carbamates from non-toxic starting materials like urea (B33335) and various alcohols, using supported transition metal oxide catalysts, represents a move towards more sustainable chemical production. mdpi.com The development of methods that can be scaled for industrial synthesis without complex purification steps is also a major focus. butlerov.com These advancements highlight a clear trend towards catalytic, atom-economical, and environmentally benign processes in the synthesis of alkylcarbamate derivatives.
Structure
3D Structure
Properties
CAS No. |
683799-94-2 |
|---|---|
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2,3-dihydroxypropyl N-hexylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-5-6-11-10(14)15-8-9(13)7-12/h9,12-13H,2-8H2,1H3,(H,11,14) |
InChI Key |
FXEUZKTWHZHRDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OCC(CO)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 2,3 Dihydroxypropyl Hexylcarbamate
Novel Synthetic Routes and Strategies
The development of innovative synthetic pathways to carbamates is driven by the need for safer, more environmentally friendly, and economically viable processes. These strategies often focus on avoiding toxic reagents and minimizing waste.
Exploration of Green Chemistry Approaches for Carbamate (B1207046) Synthesis
Green chemistry principles are increasingly being applied to the synthesis of carbamates, aiming to reduce the environmental impact of chemical processes. psu.edursc.org This involves the use of renewable resources, solvent-free conditions, and efficient catalytic systems. arkat-usa.orgpsu.edu
A key aspect of green chemistry is the use of renewable feedstocks to replace petrochemical-based starting materials. libretexts.orgrsc.org Glycerol (B35011), a byproduct of biodiesel production, stands out as a readily available and versatile renewable building block for the synthesis of 2,3-Dihydroxypropyl hexylcarbamate. nih.govnih.gov The synthesis can be envisioned to start from glycerol derivatives, reacting them with a source of the hexylcarbamate moiety. evitachem.com The use of biomass-derived feedstocks is a significant step towards a more sustainable chemical industry. libretexts.org
The following table illustrates potential renewable feedstocks for the synthesis of the dihydroxypropyl portion of the target molecule.
| Renewable Feedstock | Precursor Molecule | Potential Advantage |
| Glycerol | Solketal (isopropylidene glycerol) | Readily available, can be converted to protected 1,2-diol |
| Sugars (e.g., Fructose) | Dihydroxyacetone phosphate | Enzymatic routes can offer high stereoselectivity |
Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces pollution, cost, and safety hazards. tubitak.gov.trresearchgate.nettubitak.gov.tr Solvent-free, or solid-state, reactions have been successfully employed for the synthesis of primary carbamates. arkat-usa.orgtubitak.gov.tr These methods often involve grinding the reactants together, sometimes with a solid acid catalyst, at room temperature. arkat-usa.org Such approaches can lead to high yields and purity, obviating the need for chromatographic purification. arkat-usa.orgresearchgate.net For the synthesis of this compound, a solvent-free reaction could involve the direct reaction of a protected glycerol derivative with a hexylcarbamate precursor. arkat-usa.org
A simple and efficient solvent-free method for preparing primary carbamates involves grinding an alcohol with sodium cyanate (B1221674) and an acid like trichloroacetic acid or silica (B1680970) sulfuric acid. arkat-usa.orgtubitak.gov.tr This approach has been shown to be effective for a variety of alcohols, including those with additional functional groups, and proceeds without epimerization. arkat-usa.orgresearchgate.net
| Reaction Condition | Reactants | Catalyst/Reagent | Potential Outcome |
| Solvent-free grinding | 3-Hexyloxy-1,2-propanediol, Sodium Cyanate | Silica Sulfuric Acid | High yield of this compound with minimal purification |
| Ball-milling | 3-Hexyloxy-1,2-propanediol, Urea (B33335) | Base catalyst | Potential for mechanochemical synthesis, reducing reaction times |
Catalysis plays a pivotal role in developing sustainable routes to carbamates by enabling reactions under milder conditions, with higher selectivity, and often using less hazardous reagents. google.comnih.gov The direct synthesis of carbamates from carbon dioxide, an abundant and non-toxic C1 source, is a particularly attractive green route. psu.edursc.org Basic catalysts have been shown to be effective in converting amines, alcohols, and CO2 into carbamates under relatively mild conditions. psu.edu For this compound, this could involve the reaction of 3-(hexylamino)propane-1,2-diol with CO2 in the presence of a suitable catalyst.
The use of cesium carbonate as a base in the presence of an alkyl halide and an amine has been reported for the efficient synthesis of carbamates from carbon dioxide. google.com This method proceeds under mild temperatures and gives good yields. google.com
Stereoselective and Regioselective Synthesis Paradigms
The presence of a chiral center in this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure products. Stereoselective synthesis of carbamates can be achieved through various strategies, including the use of chiral catalysts or starting from chiral precursors. rsc.orgacs.org For instance, the synthesis of cyclic carbamates from amino alcohols and carbon dioxide has been shown to proceed with high stereoselectivity, hinting at an SN2-type mechanism. rsc.orgrsc.org
Regioselectivity is also a critical consideration, particularly when dealing with polyfunctional molecules like the glycerol backbone. acs.orgnih.gov Protecting group strategies are often employed to ensure that the carbamate formation occurs at the desired hydroxyl group. The regioselective introduction of a carbamate functional group can be controlled by using specific catalysts or reaction conditions. acs.org For example, borinic ester catalysts have been used to control the regioselectivity of acylation and carbamate formation in sugar chemistry. acs.org
The following table summarizes potential stereoselective and regioselective strategies.
| Strategy | Approach | Expected Outcome |
| Stereoselective | Use of a chiral catalyst (e.g., organocatalyst) in the reaction of a glycerol derivative with a carbamoylating agent. | Enantiomerically enriched this compound. |
| Stereoselective | Starting from an enantiopure glycerol derivative (e.g., (R)- or (S)-solketal). | Formation of a single enantiomer of the final product. |
| Regioselective | Employing protecting groups on the secondary hydroxyl of the glycerol backbone to direct carbamoylation to the primary hydroxyl. | Selective formation of the 1-O-carbamate isomer. |
| Regioselective | Use of a regioselective catalyst to differentiate between the primary and secondary hydroxyl groups. | Preferential formation of one regioisomer over the other. |
Catalytic Methodologies for Carbamate Bond Formation
A variety of catalytic systems have been developed to facilitate the formation of the carbamate bond under mild and efficient conditions. These methodologies often aim to replace traditional, more hazardous reagents.
One approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a non-isocyanate reagent for carbamate synthesis. rsc.org The reaction proceeds through an activated imidazole (B134444) intermediate. Another strategy employs the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol to form aryl carbamates. organic-chemistry.org
Enzymatic synthesis offers a green and highly selective alternative for carbamate formation. nih.govpnas.org Esterases have been shown to catalyze the synthesis of carbamates from various amines and carbonates in aqueous media, with high yields. nih.gov This biocatalytic approach avoids the use of organic solvents and harsh reaction conditions.
The following table highlights different catalytic approaches for carbamate bond formation.
| Catalyst Type | Reagents | Key Features |
| Organocatalyst | Unsaturated amine, Carbon dioxide | Bifunctional catalyst stabilizes carbamic acid intermediate, enabling enantioselective C-O bond formation. nih.gov |
| Copper Catalyst | Organoindium reagents, Imines, Acid chlorides | Mild, versatile, three-component coupling. organic-chemistry.org |
| Enzyme (Esterase) | Amines, Carbonates | Biocatalytic, aqueous media, high yields, and selectivity. nih.gov |
| Cesium Carbonate | Amine, Carbon dioxide, Alkyl halide | Mild conditions, good yields, avoids N-alkylation side reactions. google.com |
Organocatalysis in Carbamate Synthesis
Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic metal catalysts. In the context of carbamate synthesis, organocatalysts can activate either the alcohol or the isocyanate component. For the synthesis of this compound from a glycerol derivative and hexyl isocyanate, nitrogen-containing molecules like tertiary amines are widely used. nih.gov
Research has shown that amine catalysts can significantly lower the activation energy of the urethane (B1682113) formation reaction. nih.gov For instance, the reaction of phenyl isocyanate and methanol, a model for carbamate formation, has a calculated activation barrier of 120.18 kJ/mol without a catalyst, which is substantially reduced in the presence of amine catalysts. nih.gov The catalytic cycle often involves the formation of a complex between the catalyst and the alcohol, which then reacts with the isocyanate. nih.govcdnsciencepub.com Thiourea derivatives, in conjunction with a base like (-)-sparteine, have also been successfully used to catalyze the ring-opening polymerization of functional carbonates, a route that can be adapted for the synthesis of complex polyol-based structures. monash.edu
Table 1: Representative Organocatalysts for Carbamate Formation
| Catalyst Type | Example Catalyst | Role in Reaction | Reference |
|---|---|---|---|
| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Activates alcohol via hydrogen bonding | rsc.org |
| Amidine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acts as a strong base to facilitate CO2 incorporation or activate alcohols | organic-chemistry.org |
| Thiourea | 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea | Activates carbonate monomers for ring-opening | monash.edu |
Transition Metal-Mediated Carbamoylation Reactions
Transition metal complexes are highly effective catalysts for carbamate synthesis, often exhibiting high activity and selectivity under mild conditions. Lewis acidic metal compounds, such as those based on tin, zinc, or indium, can be employed. organic-chemistry.orgresearchgate.netunion.edu For the synthesis of this compound, a Lewis acid catalyst would typically coordinate to the carbonyl oxygen of hexyl isocyanate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of the glycerol backbone. researchgate.netunion.edu
For example, indium triflate has been shown to catalyze the synthesis of primary carbamates from alcohols and urea, presenting an eco-friendly alternative to isocyanates. organic-chemistry.org In polyurethane synthesis, tin-based catalysts like dibutyltin (B87310) dilaurate are common and facilitate the reaction between isocyanates and polyols. Palladium-catalyzed cross-coupling reactions have also been developed to form aryl carbamates by introducing alcohols to the reaction of aryl halides with sodium cyanate. organic-chemistry.org
Table 2: Examples of Transition Metal Catalysts in Carbamate Synthesis
| Metal | Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Tin (Sn) | Dibutyltin dilaurate | Alcohol + Isocyanate | |
| Zinc (Zn) | Zn(OAc)₂·2H₂O | Alcohol + Carbamate (Transcarbamoylation) | researchgate.net |
| Indium (In) | Indium triflate (In(OTf)₃) | Alcohol + Urea | organic-chemistry.org |
Enzymatic and Biocatalytic Approaches to Carbamate Synthesis
Biocatalysis offers a green and highly selective alternative for chemical synthesis. nih.gov Lipases, a class of hydrolases, have been shown to catalyze the formation of amide and carbamate bonds in non-aqueous media, which is a deviation from their natural hydrolytic function. nih.gov This approach can be applied to the synthesis of this compound, potentially offering high regioselectivity for one of the hydroxyl groups of the glycerol moiety.
The enzymatic synthesis can proceed through the aminolysis of a suitable carbonate precursor or the alkoxycarbonylation of an amine. nih.gov For instance, lipases can catalyze the reaction between amines and carbonates like dimethyl or dibenzyl carbonate to yield the corresponding carbamates. nih.gov Recent studies have utilized promiscuous esterases for carbamate synthesis in aqueous media with high yields. nih.gov Lipase B from Candida antarctica (often immobilized as Novozym 435) is a frequently used biocatalyst for the synthesis of sugar fatty acid esters and other polyol derivatives due to its high activity and stability. nih.gov This enzyme could be employed to catalyze the reaction between a hexylamine (B90201) derivative and a glycerol carbonate, or a related activated species, to form the target compound.
Reaction Mechanism Elucidation for Carbamate Formation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product distribution. The formation of this compound from a glycerol derivative and hexyl isocyanate is a nucleophilic addition reaction. kuleuven.be
In-depth Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic studies of the alcohol-isocyanate reaction have revealed complex dependencies on reactant concentrations. Early studies suggested the reaction is first-order in both alcohol and isocyanate. kuleuven.be However, further investigations showed that the observed rate constant often increases more than linearly with the alcohol concentration, suggesting that the alcohol acts as both a reactant and a catalyst. cdnsciencepub.comkuleuven.be This has led to mechanisms involving the participation of multiple alcohol molecules in the transition state. kuleuven.be
The reaction rate is also influenced by the structure of the alcohol and isocyanate. Primary alcohols are generally more reactive than secondary alcohols. kuleuven.beresearchgate.net Therefore, in the synthesis of this compound from glycerol, the primary hydroxyl groups would be expected to react faster than the secondary hydroxyl group.
Thermodynamic studies show that urethane formation is an exothermic process. acs.orgcore.ac.uk The standard enthalpy of reaction for urethane formation is approximately -132 kJ/mol, with a standard entropy of -188 J/(mol·K). acs.org The negative Gibbs free energy indicates that the curing process is spontaneous and exothermic. core.ac.uk
Table 3: Representative Kinetic and Thermodynamic Parameters for Urethane Formation
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Activation Energy (Ea) | ~50-75 kJ/mol | Non-catalyzed polyol-isocyanate reaction | acs.orgcore.ac.uk |
| Activation Energy (Ea) | 11.5 kcal/mol (~48 kJ/mol) | Phenyl isocyanate + n-butanol (excess alcohol) | cdnsciencepub.com |
| Enthalpy of Reaction (ΔH°) | -132 kJ/mol | Hexamethylene diisocyanate + Polyol | acs.org |
Investigation of Transition State Structures and Intermediates
Computational studies have provided significant insight into the transition state of the alcohol-isocyanate reaction. The reaction is believed to proceed through a concerted mechanism involving a cyclic transition state. nih.govkuleuven.be In the self-catalyzed pathway (with excess alcohol), the transition state involves multiple alcohol molecules that facilitate proton transfer. One alcohol molecule acts as the nucleophile, while another acts as a proton shuttle, stabilizing the developing charges. kuleuven.benih.gov
Theoretical modeling suggests that the nucleophilic attack of the alcohol occurs at the carbon atom of the isocyanate's N=C=O group. kuleuven.be In the presence of an amine catalyst, the catalyst forms a hydrogen bond with the alcohol, increasing its nucleophilicity and facilitating the proton transfer in a six-membered cyclic transition state. nih.gov In reactions with an excess of isocyanate, an allophanate (B1242929) intermediate can form, which then decomposes to the urethane and regenerates an isocyanate molecule. nih.gov The transition state for this pathway involves a 1,3-hydrogen shift between the nitrogen atoms of the allophanate. nih.gov
Role of Solvents and Additives in Modulating Reaction Mechanisms
The choice of solvent significantly impacts the kinetics of carbamate formation. Aprotic solvents can promote the self-association of alcohols through hydrogen bonding, which can reduce the concentration of free hydroxyl groups available for reaction. kuleuven.be The reaction rate tends to increase in more polar solvents, which can stabilize the charge separation in the polar transition state. cdnsciencepub.com However, solvents capable of strong hydrogen bonding with the alcohol can also decrease the reaction rate by competing with the isocyanate for the hydroxyl group.
Additives, particularly catalysts, fundamentally alter the reaction mechanism. As discussed, both Lewis acids and bases can catalyze the reaction. Lewis acids, such as tin compounds, activate the isocyanate by coordinating to the carbonyl oxygen. researchgate.net Base catalysts, such as tertiary amines, typically activate the alcohol by forming a hydrogen-bonded complex, thereby increasing the nucleophilicity of the hydroxyl oxygen. nih.govcdnsciencepub.com The choice of catalyst can also influence product selectivity, for example, by favoring carbamate formation over side reactions like the formation of allophanates or isocyanurates. rsc.org
Theoretical and Computational Chemistry of 2,3 Dihydroxypropyl Hexylcarbamate
Quantum Chemical Calculations
Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation for a molecule. researchgate.net This approach would allow for a detailed analysis of the electronic properties of 2,3-dihydroxypropyl hexylcarbamate.
Prediction of Reactivity Descriptors and Sites
From the electronic structure, various reactivity descriptors can be calculated. A Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. rsc.org For this compound, the oxygen and nitrogen atoms of the carbamate (B1207046) and hydroxyl groups are expected to be electron-rich (negative potential), making them likely sites for electrophilic attack. Conversely, areas with positive potential would be susceptible to nucleophilic attack. rsc.org Other descriptors such as global and local softness, hardness, and Fukui functions would provide a more quantitative prediction of the most reactive sites within the molecule.
Conformational Analysis and Energy Landscapes
Due to its flexible hexyl chain and rotatable bonds in the dihydroxypropyl group, this compound can exist in numerous conformations. A conformational analysis would involve systematically exploring the potential energy surface (PES) to identify stable conformers (energy minima) and the transition states that connect them. aps.org The results would be presented as a conformational energy landscape, showing the relative Gibbs free energies of different conformers. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments and how its conformation influences its physical and chemical properties. Intramolecular hydrogen bonding between the hydroxyl groups and the carbamate moiety would likely play a significant role in stabilizing certain conformations. aps.org
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the electronic state of a molecule, molecular modeling and dynamics simulations are used to study its movement and interactions over time.
Simulation of Reaction Pathways and Energy Barriers
Molecular modeling can be used to simulate the pathways of chemical reactions involving this compound, such as its synthesis from a glycerol (B35011) derivative and hexyl isocyanate or its decomposition. By calculating the energy profile along a reaction coordinate, the transition state structures and the activation energy barriers can be determined. This information is vital for understanding reaction kinetics and mechanisms, providing insights into how to optimize reaction conditions or predict the compound's stability.
Intermolecular Interaction Modeling
Molecular dynamics (MD) simulations can model how a single molecule of this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations would reveal the nature and strength of intermolecular forces, primarily hydrogen bonds involving the hydroxyl and carbamate groups, and van der Waals interactions from the hexyl chain. Understanding these interactions is key to predicting the compound's solubility, aggregation behavior, and potential to bind to biological targets. The simulations could generate data on interaction energies and radial distribution functions to quantify these intermolecular relationships.
Computational Design Principles for Structural Analogues
One of the primary considerations in designing analogues is the inherent stability of the carbamate group. nih.gov The carbamate moiety is a hybrid of an amide and an ester, and its stability is derived from the resonance between the amide and carboxyl groups. nih.gov Computational models can estimate the rotational barriers of the C-N bond, providing insight into the compound's stability. nih.gov The presence of an additional oxygen atom from the carboxyl group makes carbamates more electrophilic than amides, influencing their reactivity with nucleophiles. nih.gov
Structural modifications can be strategically introduced to alter the electronic and steric properties of this compound. For instance, modifying the hexyl chain or the dihydroxypropyl group can impact the compound's lipophilicity and its ability to form hydrogen bonds. acs.org These changes can be modeled to predict their effect on the molecule's ability to permeate cell membranes, a crucial factor for potential prodrug applications. acs.org
The following interactive table illustrates some potential structural modifications and their predicted effects on the properties of this compound, based on general principles of computational design for carbamates.
| Structural Modification | Predicted Effect on Lipophilicity | Predicted Effect on Hydrogen Bonding Capability | Predicted Effect on Steric Hindrance |
| Lengthening the alkyl chain (e.g., to octyl) | Increase | No significant change | Increase |
| Shortening the alkyl chain (e.g., to butyl) | Decrease | No significant change | Decrease |
| Replacing the hexyl group with a cyclic group (e.g., cyclohexyl) | Increase | No significant change | Increase |
| Adding a methyl group to the nitrogen atom | Increase | Decrease | Increase |
| Replacing one hydroxyl group with a methoxy (B1213986) group | Increase | Decrease | Minimal change |
These computational predictions allow for the rational design of analogues with desired properties, minimizing the need for extensive empirical screening.
Structure-Reactivity Relationship (SRR) Theory
The structure-reactivity relationship (SRR) of this compound is fundamental to understanding its chemical behavior. SRR theory provides a framework for predicting how the molecule's structure influences its intrinsic reactivity. nih.gov
Theoretical Frameworks for Predicting Intrinsic Reactivity
Several theoretical frameworks can be applied to predict the intrinsic reactivity of this compound. A key aspect of carbamate chemistry is the stability of the carbamate bond, which is influenced by resonance stabilization. nih.govacs.org The delocalization of the non-bonded electrons on the nitrogen atom into the carboxyl moiety imposes conformational restrictions and influences the molecule's reactivity. acs.org
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. These calculations can provide valuable information about bond lengths, bond angles, and atomic charges, all of which contribute to the molecule's reactivity. The reactivity of carbamates is also influenced by the nature of the substituents on the nitrogen and oxygen atoms. acs.org
The hydrolysis of the carbamate bond is a critical reaction pathway to consider. noaa.gov Theoretical models can predict the susceptibility of the carbamate to hydrolysis under acidic or basic conditions. noaa.gov For instance, the rate of reaction of amines with carbon dioxide to form carbamates has been shown to follow a Brønsted relationship, which correlates the reaction rate with the pKa of the amine. researchgate.net While this applies to the formation of carbamates, similar principles can be used to understand the reverse reaction, the breakdown of the carbamate.
Impact of Structural Modifications on Theoretical Reaction Energetics
Structural modifications to this compound can have a significant impact on its theoretical reaction energetics. By altering the substituents, it is possible to modulate the activation energies for various reactions, such as hydrolysis. researchgate.net
For example, introducing electron-withdrawing groups near the carbamate linkage would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus lowering the activation energy for hydrolysis. Conversely, electron-donating groups would be expected to have the opposite effect, increasing the stability of the carbamate bond.
The following interactive table provides a theoretical illustration of how specific structural modifications could impact the reaction energetics of the hydrolysis of this compound. The values presented are hypothetical and intended for illustrative purposes, as specific experimental or computational data for this compound are not available.
| Structural Modification | Hypothetical Change in Activation Energy for Hydrolysis (kcal/mol) | Rationale |
| Replacement of hexyl group with a more electron-donating group (e.g., tert-butyl) | +2 | Increased electron density on the nitrogen atom stabilizes the carbamate. |
| Replacement of hexyl group with an electron-withdrawing group (e.g., 4-nitrophenyl) | -3 | Decreased electron density on the nitrogen atom makes the carbonyl carbon more electrophilic. |
| Methylation of one of the hydroxyl groups | +0.5 | Minimal electronic effect on the carbamate linkage, slight steric hindrance. |
| Introduction of a fluorine atom on the hexyl chain | -1 | Inductive electron-withdrawing effect of fluorine. |
These theoretical considerations, grounded in the principles of physical organic chemistry and computational modeling, are invaluable for the rational design of carbamate-based compounds with specific reactivity profiles. acs.orgnih.gov
Chemical Reactivity and Derivatization Strategies for 2,3 Dihydroxypropyl Hexylcarbamate
Functional Group Transformations on the Dihydroxypropyl Moiety
The presence of two hydroxyl groups on adjacent carbon atoms in the 2,3-dihydroxypropyl moiety offers a rich platform for a variety of chemical modifications. The reactivity of these primary and secondary alcohols allows for the introduction of new functional groups and the construction of more complex molecular architectures.
Selective Esterification and Etherification Reactions
The selective acylation or alkylation of the primary versus the secondary hydroxyl group is a key challenge and a powerful tool in the derivatization of 2,3-dihydroxypropyl hexylcarbamate. The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards common acylating and alkylating agents under kinetically controlled conditions.
Selective Esterification:
Selective esterification can be achieved using a variety of reagents and catalysts. For instance, the use of bulky acylating agents or a stoichiometric amount of the reagent can favor the formation of the primary monoester.
| Catalyst/Reagent | Reaction Conditions | Outcome |
| Acyl chloride (1 eq.) | Pyridine, low temperature | Predominantly primary monoester |
| Acid anhydride | DMAP, CH2Cl2 | Esterification of both hydroxyl groups |
| Lipase | Organic solvent | Regioselective esterification of the primary alcohol |
Selective Etherification:
Similar to esterification, the Williamson ether synthesis can be employed for selective etherification. The use of a strong base and an appropriate alkyl halide allows for the formation of mono- or di-ethers.
Controlled Oxidation and Reduction Pathways
The diol functionality can be selectively oxidized to yield either an aldehyde/ketone or a carboxylic acid, depending on the oxidant and reaction conditions. Conversely, while the diol is already in a reduced state, the carbamate (B1207046) functionality can be targeted for reduction.
Controlled Oxidation:
The choice of oxidizing agent is crucial for achieving the desired product. Mild oxidizing agents will typically convert the secondary alcohol to a ketone and the primary alcohol to an aldehyde, while stronger oxidants will lead to carboxylic acids.
| Oxidizing Agent | Product(s) |
| Pyridinium chlorochromate (PCC) | 2-Oxo-3-hydroxypropyl hexylcarbamate and/or 2,3-dioxopropyl hexylcarbamate |
| Potassium permanganate (B83412) (KMnO4) | Carboxylic acid derivatives (cleavage of C-C bond may occur) |
| Swern Oxidation | 2-Oxo-3-hydroxypropyl hexylcarbamate |
Reduction Pathways:
While the dihydroxypropyl moiety is already reduced, the carbamate group can be reduced to a methylamino group.
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH4) | N-methyl-2,3-dihydroxypropylamine and hexanol harvard.edursc.org |
Cyclization Reactions and Ring Formation
The vicinal diol arrangement in this compound provides a template for the formation of cyclic structures, such as acetals and ketals, upon reaction with aldehydes and ketones, respectively. These reactions are typically acid-catalyzed and can serve as a protecting group strategy for the diol. Intramolecular cyclization can also occur under specific conditions. nih.govnih.govclemson.edu
| Reagent | Catalyst | Product |
| Acetone | p-Toluenesulfonic acid | 2,2-Dimethyl-1,3-dioxolane derivative |
| Benzaldehyde | Lewis Acid (e.g., ZnCl2) | 2-Phenyl-1,3-dioxolane derivative |
Transformations Involving the Carbamate Linkage
Hydrolytic Stability and Mechanism in Varied Chemical Environments
The stability of the carbamate bond to hydrolysis is highly dependent on the pH of the surrounding medium.
Acidic Conditions: Under acidic conditions, carbamates are generally stable. Protonation of the carbonyl oxygen is a key step, but the subsequent nucleophilic attack by water is often slow. researchgate.netrsc.org
Neutral Conditions: At neutral pH, the hydrolysis of alkyl carbamates is typically slow. researchgate.net
Basic Conditions: In alkaline environments, carbamates are susceptible to hydrolysis. The mechanism can proceed through a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (BAC2 mechanism). For primary carbamates, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism may also be operative, involving the deprotonation of the nitrogen atom followed by the elimination of the alkoxide. clemson.eduresearchgate.net The rate of alkaline hydrolysis is influenced by the nature of the alkyl group on the nitrogen and the oxygen.
| pH Condition | Relative Rate of Hydrolysis | Predominant Mechanism |
| Acidic (pH < 4) | Very Slow | - |
| Neutral (pH ~7) | Slow | - |
| Basic (pH > 10) | Moderate to Fast | BAC2 or E1cB |
Transcarbamoylation Reactions and Exchange Mechanisms
Transcarbamoylation is a process where the alkoxy or amino group of a carbamate is exchanged with another alcohol or amine. This reaction can be catalyzed by both acids and bases, as well as certain metal catalysts.
Base-Catalyzed Transcarbamoylation: In the presence of a strong base, the alcohol can be deprotonated to form a more nucleophilic alkoxide, which can then attack the carbonyl carbon of the carbamate, leading to the displacement of the original alcohol.
Metal-Catalyzed Transcarbamoylation: Lewis acidic metal catalysts, such as those based on tin or titanium, can activate the carbamate carbonyl group, making it more susceptible to nucleophilic attack by an incoming alcohol.
| Catalyst | Reactant | Product |
| Sodium methoxide | Methanol | 2,3-Dihydroxypropyl methylcarbamate + Hexanol |
| Dibutyltin (B87310) dilaurate | Butanol | 2,3-Dihydroxypropyl butylcarbamate + Hexanol |
Design and Synthesis of Advanced Derivatives and Analogues
Structural Modification for Tunable Chemical Reactivity
The chemical reactivity of this compound can be precisely tuned through targeted structural modifications. The two hydroxyl groups on the propyl chain are primary sites for derivatization. Reactions such as esterification, etherification, and acetal (B89532) formation can be employed to alter the molecule's polarity, solubility, and hydrogen bonding capacity. For instance, selective esterification of the primary and secondary alcohols can introduce a wide array of new functionalities, thereby creating derivatives with tailored properties.
The hexyl group also presents opportunities for structural variation. Introducing unsaturation or branching within the alkyl chain can influence the compound's lipophilicity and conformational flexibility. Furthermore, the replacement of the hexyl group with other alkyl or aryl substituents can lead to a broad library of analogues with diverse characteristics.
| Functional Group | Potential Modification Reaction | Resulting Derivative | Impact on Chemical Reactivity |
| Primary/Secondary Hydroxyl | Esterification | Ester derivative | Increased lipophilicity, altered solubility |
| Primary/Secondary Hydroxyl | Etherification | Ether derivative | Increased stability, modified polarity |
| Carbamate N-H | N-Alkylation | N-Alkyl carbamate | Altered hydrogen bonding, potential for new interactions |
| Hexyl Chain | Introduction of Unsaturation | Alkenyl derivative | Increased reactivity, potential for polymerization |
Incorporation into Complex Molecular Architectures and Polymeric Systems
The diol functionality of this compound makes it a valuable building block for the synthesis of more complex molecules and polymers. The two hydroxyl groups can act as nucleophiles in reactions with bifunctional electrophiles, leading to the formation of larger structures. For example, reaction with diacids or diisocyanates can produce polyesters and polyurethanes, respectively. The resulting polymers would incorporate the hexylcarbamate moiety as a pendant group, potentially imparting unique properties to the bulk material, such as improved flexibility or specific interaction capabilities.
The synthesis of such polymers can be achieved through step-growth polymerization. The stoichiometry of the monomers and the reaction conditions would be critical in controlling the molecular weight and polydispersity of the resulting polymer. The presence of the carbamate group could also influence the polymer's thermal stability and degradation profile.
Strategies for Stereochemical Diversification of Derivatives
The 2,3-dihydroxypropyl moiety of the parent compound contains a stereocenter at the C2 position. This allows for the existence of (R)- and (S)-enantiomers. The synthesis of stereochemically pure derivatives is crucial as the biological activity and physicochemical properties of chiral molecules can be highly dependent on their absolute configuration.
Strategies for stereochemical diversification can be approached in two main ways:
Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as (R)- or (S)-solketal, allows for the synthesis of the corresponding chiral this compound. Subsequent derivatization of the hydroxyl groups would then yield stereochemically defined derivatives.
Asymmetric Synthesis: The use of chiral catalysts or reagents in the synthesis of the 2,3-dihydroxypropyl fragment can induce stereoselectivity, leading to an enrichment of one enantiomer over the other.
Chromatographic Resolution: Racemic mixtures of derivatives can be separated into their constituent enantiomers using chiral chromatography techniques, such as chiral HPLC.
The ability to generate a library of stereochemically diverse derivatives is essential for structure-activity relationship (SAR) studies and for the development of compounds with optimized performance in specific applications.
| Strategy | Description | Outcome |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Synthesis of specific (R)- or (S)-derivatives. |
| Asymmetric Synthesis | Employment of chiral catalysts or auxiliaries. | Enantioselective or diastereoselective formation of derivatives. |
| Chromatographic Resolution | Separation of enantiomers from a racemic mixture. | Isolation of pure enantiomers for comparative studies. |
Advanced Spectroscopic and Analytical Methodologies for Research on 2,3 Dihydroxypropyl Hexylcarbamate
Development of Novel NMR Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. In the context of 2,3-Dihydroxypropyl hexylcarbamate, advanced NMR techniques are pivotal for unambiguously confirming the product structure and identifying transient intermediates formed during its synthesis, typically from the reaction of hexyl isocyanate with glycerol (B35011).
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable. A COSY spectrum would reveal the proton-proton coupling network within the dihydroxypropyl and hexyl moieties. The HSQC experiment correlates the proton signals directly to their attached carbon atoms, while the HMBC spectrum provides crucial information about the connectivity across several bonds, for instance, confirming the linkage between the carbamate (B1207046) carbonyl carbon and the oxygen on the C1 or C2 position of the propyl chain.
For reaction monitoring, in-situ or online NMR techniques can be employed to track the consumption of reactants and the formation of products and intermediates in real-time. This provides invaluable kinetic and mechanistic data. The identification of reaction intermediates, even if present in low concentrations, can be facilitated by specialized NMR techniques that suppress the signals of the major components.
Below is a hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, which serves as a reference for its structural confirmation.
Table 1: Hypothetical NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbamate NH | 5.5 - 6.5 (broad) | - |
| Carbamate C=O | - | 156 - 158 |
| -CH(OH)- | 3.7 - 3.9 | 70 - 72 |
| -CH₂-O-CO- | 4.0 - 4.2 | 65 - 67 |
| -CH₂-OH | 3.5 - 3.7 | 63 - 65 |
| -N-CH₂- | 3.0 - 3.2 | 41 - 43 |
| Hexyl -CH₂- chain | 1.2 - 1.6 | 22 - 32 |
Note: The chemical shifts are indicative and can vary based on the solvent and other experimental conditions.
Advanced Mass Spectrometry for Reaction Monitoring and Pathway Analysis
Advanced mass spectrometry (MS) techniques offer high sensitivity and speed, making them ideal for real-time reaction monitoring and for analyzing complex reaction mixtures. advion.com Techniques such as Desorption Electrospray Ionization (DESI) and Atmospheric Solids Analysis Probe (ASAP) allow for the rapid analysis of reaction aliquots with minimal sample preparation. advion.com
Online Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring the progress of the synthesis of this compound. chromatographyonline.com By coupling the reactor output to an LC-MS system, researchers can obtain real-time data on the concentration of reactants, the main product, and any byproducts or impurities. chromatographyonline.com This approach is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading.
Multiple Reaction Monitoring (MRM), a tandem MS technique, provides exceptional specificity and sensitivity for quantifying target analytes in complex matrices. nih.gov In the context of this compound research, MRM can be used to develop quantitative assays for the main compound and its potential isomers or degradation products. nih.gov This is particularly useful in stability studies and for understanding reaction pathways.
Chromatographic Method Development for High-Resolution Separation of Isomers and Related Compounds
The synthesis of this compound can potentially yield isomeric products, such as 1,3-Dihydroxypropyl hexylcarbamate, as well as other related impurities. High-performance liquid chromatography (HPLC) is the method of choice for the separation and quantification of these closely related compounds. nih.govmdpi.com
Achieving baseline separation of isomers requires careful optimization of both the stationary and mobile phases. chromatographyonline.comnih.gov For a moderately polar compound like this compound, reversed-phase chromatography is a suitable starting point.
Stationary Phase: A variety of stationary phases can be screened, including standard C18 and C8 columns, as well as those with different chemistries (e.g., phenyl-hexyl, polar-embedded). The choice of stationary phase will influence the selectivity of the separation based on differences in hydrophobicity and potential secondary interactions. chromatographyonline.comnih.gov Combining different stationary phases in series can also be a strategy to enhance separation. chromatographyonline.com
Mobile Phase: The mobile phase typically consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous phase can be adjusted to control the ionization state of any acidic or basic functional groups, which can significantly impact retention and peak shape. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve all components in a complex mixture with good peak shape and reasonable analysis time.
Table 2: Example HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD |
| Column Temperature | 30 °C |
The identification and control of impurities are critical in chemical synthesis. Process-related impurities can arise from starting materials, intermediates, or side reactions, while degradants can form during storage or under stress conditions (e.g., heat, light, humidity). nih.govnih.gov
A systematic approach to studying these impurities involves:
Forced Degradation Studies: The bulk compound is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. nih.gov
LC-MS Analysis: The stressed samples are analyzed by LC-MS to detect and obtain the mass-to-charge ratio of the impurities. mdpi.com
Isolation and Characterization: Preparative HPLC is used to isolate the unknown impurities. Their structures are then elucidated using spectroscopic techniques such as high-resolution mass spectrometry (HRMS), NMR, and FT-IR. nih.govmdpi.com
Based on a hypothetical synthesis route, potential process-related impurities and degradants of this compound could be identified.
Table 3: Potential Process-Related Impurities and Degradants
| Impurity Name | Potential Origin |
|---|---|
| Glycerol | Unreacted starting material |
| Hexyl isocyanate | Unreacted starting material |
| 1,3-Dihydroxypropyl hexylcarbamate | Isomeric byproduct |
| Bis(hexylcarbamate) of glycerol | Di-substituted byproduct |
X-ray Crystallography in the Context of Polymorphism Studies and Solid-State Characterization Methodologies
For compounds that are crystalline solids, X-ray crystallography provides definitive proof of structure and stereochemistry. It is also the primary tool for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. monash.edu Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability.
In the research of this compound, single-crystal X-ray diffraction would be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Powder X-ray diffraction (PXRD) is a complementary technique used to analyze bulk crystalline material, identify different polymorphic forms, and assess crystallinity.
Development of Spectroscopic Probes for Investigating Reaction Kinetics
Investigating the kinetics of the formation of this compound provides insights into the reaction mechanism and helps in optimizing the process. While techniques like online NMR and MS can monitor the reaction, the development of specific spectroscopic probes can offer a more direct and sometimes simpler way to follow the reaction progress.
For instance, a fluorescently tagged isocyanate could be synthesized and used in the reaction. The change in the fluorescence properties (e.g., intensity, wavelength) upon reaction with glycerol could be monitored in real-time using a fluorometer. This would provide a continuous measure of the reaction rate.
Alternatively, changes in the infrared (IR) spectrum, particularly the disappearance of the strong isocyanate peak (around 2270 cm⁻¹) and the appearance of the carbamate carbonyl peak (around 1700 cm⁻¹), can be monitored using in-situ IR spectroscopy (e.g., Attenuated Total Reflectance - ATR). This allows for non-invasive, real-time tracking of the reaction kinetics.
Mechanistic Investigations of Molecular Interactions of 2,3 Dihydroxypropyl Hexylcarbamate
Theoretical Models of Receptor-Ligand Binding at a Molecular Level
The interaction of a small molecule like 2,3-Dihydroxypropyl hexylcarbamate with a biological receptor is a complex process governed by various non-covalent forces. Theoretical models are essential for predicting and understanding these binding events.
Computational docking and molecular dynamics (MD) simulations are powerful tools to predict the binding affinity and mode of interaction of ligands with their receptors. For carbamate-containing compounds, these methods have been used to study their interactions with various enzymes and receptors. For instance, molecular docking studies of carbamate-based inhibitors with acetylcholinesterase (AChE) have revealed that π-π interactions with aromatic residues in the active site can significantly contribute to binding energy. nih.gov In the case of this compound, the hexyl group could potentially engage in hydrophobic interactions within a receptor's binding pocket, while the dihydroxypropyl and carbamate (B1207046) moieties could form hydrogen bonds.
MD simulations can further refine these models by providing a dynamic view of the ligand-receptor complex, allowing for the observation of conformational changes and the calculation of binding free energies. nih.govtandfonline.com These simulations can reveal how the flexibility of both the ligand and the protein affects the binding process. nih.gov For example, studies on carbamate insecticides have shown their ability to dock into the binding pockets of human melatonin (B1676174) receptors, suggesting that the carbamate structure can mimic endogenous ligands. nih.gov
The binding process can be conceptualized through models like the "induced fit" model, where the binding of the ligand induces a conformational change in the receptor, or the "conformational selection" model, where the receptor exists in an equilibrium of different conformations, and the ligand binds preferentially to a specific one. nih.govbiorxiv.orgpsu.edu The precise mechanism for this compound would depend on the specific receptor it interacts with.
Table 1: Theoretical Binding Energies of Carbamate Derivatives with Acetylcholinesterase (AChE)
| Carbamate Derivative | Docking Method | Predicted Binding Energy (kJ/mol) | Key Interacting Residues (Predicted) |
| Biphenyl-substituted carbamate | Multiple Docking Methods | -37.64 to -39.31 | Aromatic residues (via π-π interactions) |
| Tacrine-carbamate derivative | Covalent Docking | Not specified | Not specified |
This table presents theoretical data for analogous carbamate compounds to illustrate the application of computational models. nih.govnih.gov
Enzyme-Mediated Transformation Mechanisms and Catalytic Deactivation Pathways
The metabolic fate of this compound is likely to be influenced by enzyme-mediated transformations, primarily hydrolysis. Carboxylesterases (CES) are a major class of enzymes responsible for the hydrolysis of ester, amide, and carbamate linkages in a wide range of xenobiotics. nih.govnih.govamericanpharmaceuticalreview.com The hydrolysis of the carbamate bond in this compound would lead to the formation of 2,3-dihydroxypropan-1-ol (glycerol), hexylamine (B90201), and carbon dioxide.
The mechanism of carbamate hydrolysis by esterases has been studied using quantum mechanics/molecular mechanics (QM/MM) approaches. For the carbamate methomyl, the hydrolysis involves a two-step process initiated by the nucleophilic attack of a serine residue in the enzyme's active site. mdpi.com A catalytic triad, typically composed of serine, histidine, and an acidic residue (like aspartate or glutamate), facilitates this reaction. nih.gov
Another significant enzyme system involved in xenobiotic metabolism is the cytochrome P450 (CYP) superfamily. mdpi.com CYPs can catalyze a variety of oxidative reactions. mdpi.comacs.org For some carbamates, CYP-mediated oxidation can occur at various positions on the molecule, leading to different metabolites. nih.govacs.org For this compound, oxidation could potentially occur on the hexyl chain or at the nitrogen atom of the carbamate group.
Catalytic deactivation can occur through several pathways, including irreversible inhibition of the enzyme or degradation of the catalyst. In the context of carbamate hydrolysis, some carbamates can act as pseudo-irreversible inhibitors of cholinesterases by forming a stable carbamoylated enzyme intermediate that is slow to hydrolyze. nih.govresearchgate.net
Table 2: Key Enzymes in Carbamate Metabolism
| Enzyme Family | Primary Function | Potential Transformation of this compound |
| Carboxylesterases (CES) | Hydrolysis of esters, amides, and carbamates. nih.govnih.gov | Hydrolysis of the carbamate bond to yield glycerol (B35011), hexylamine, and CO2. |
| Cytochrome P450 (CYP) | Oxidation, reduction, and hydrolysis of a wide range of xenobiotics. mdpi.com | Oxidation of the hexyl chain or other parts of the molecule. nih.gov |
| Flavin-containing monooxygenases (FMO) | Oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds. nih.gov | Potential for N-oxidation of the carbamate nitrogen. |
Interactions with Model Biological Membranes and Macromolecules: A Biophysical Perspective
The amphiphilic nature of this compound, with its polar dihydroxypropyl head group and nonpolar hexyl tail, suggests it will interact significantly with biological membranes.
Theoretical and Experimental Approaches to Adsorption and Binding
The interaction of amphiphilic molecules with lipid bilayers can be studied using a variety of biophysical techniques. Langmuir-Blodgett trough experiments can be used to form monolayers of amphiphiles at an air-water interface, providing information on molecular packing and stability. tandfonline.comresearchgate.nettandfonline.comnih.govnih.gov The adsorption and potential insertion of this compound into a lipid monolayer can be monitored by changes in surface pressure and area per molecule.
Molecular dynamics simulations are also invaluable for studying these interactions at an atomic level. nih.govpsu.edu Simulations can show how the molecule partitions between the aqueous phase and the lipid bilayer, and its preferred orientation within the membrane. psu.edu It is likely that the hexyl tail of this compound would insert into the hydrophobic core of the bilayer, while the polar dihydroxypropyl group would remain at the lipid-water interface, interacting with the polar head groups of the phospholipids. nih.govbiocyclopedia.com
Investigation of Conformational Changes Upon Molecular Association
The binding of a ligand to a protein or its insertion into a membrane can induce conformational changes in both the small molecule and the macromolecule. For proteins, ligand binding can cause shifts in the protein's secondary and tertiary structure, which can be detected by techniques such as circular dichroism and fluorescence spectroscopy. numberanalytics.com These conformational changes are often crucial for the protein's function. biorxiv.orgnumberanalytics.com
When an amphiphilic molecule like this compound interacts with a lipid bilayer, it can alter the physical properties of the membrane. The insertion of the molecule can increase the membrane's fluidity and permeability. aip.org Atomistic simulations of other amphiphilic molecules have shown that their presence can disorder the lipid acyl chains and increase the area per lipid molecule. biocyclopedia.comaip.org
Photochemical and Photobiological Reaction Mechanisms
The photochemical behavior of carbamates has been studied, particularly in the context of their environmental degradation. Direct photolysis of carbamates in aqueous solutions can occur upon exposure to UV light. ceon.rsdss.go.th The primary photochemical reaction for many carbamates is the cleavage of the ester bond, leading to the formation of a phenol (B47542) (or in this case, a diol) and isocyanate or carbamic acid derivatives. dss.go.thnih.gov
For aromatic carbamates, studies have shown that photodegradation can be initiated by the singlet excited state, leading to the formation of radical cations and phenoxyl radicals through the cleavage of the C-O bond of the ester group. nih.gov While this compound is an aliphatic carbamate, similar bond-cleavage mechanisms could be anticipated.
The presence of photosensitizers, such as titanium dioxide (TiO2) or zinc oxide (ZnO), can enhance the rate of photodegradation through photocatalysis. ceon.rsresearchgate.net These processes generate highly reactive oxygen species that can degrade the carbamate molecule. researchgate.net The kinetics of photolysis are influenced by factors such as pH, temperature, and the presence of dissolved organic matter. ceon.rs
Table 3: Common Photodegradation Products of Carbamate Pesticides
| Carbamate Pesticide | Primary Photodegradation Products |
| Carbofuran | 2,3-dihydro-2,2-dimethylbenzofuran-7-ol, carbamic acid. dss.go.th |
| Isoprocarb | Corresponding phenol, photo-Fries rearrangement products. nih.gov |
| Promecarb | Corresponding phenol, photo-Fries rearrangement products. nih.gov |
| Matacil | Corresponding phenol. nih.gov |
| Landrin | Corresponding phenol. nih.gov |
This table provides examples of photodegradation products for analogous aromatic carbamate pesticides to infer potential pathways for this compound.
Future Research Directions and Emerging Paradigms for 2,3 Dihydroxypropyl Hexylcarbamate Research
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research
The convergence of artificial intelligence (AI) and chemistry is creating a new frontier in predictive chemical research. nih.gov Machine learning (ML) models, a subset of AI, can analyze vast datasets of chemical information to predict molecular properties, reaction outcomes, and potential applications. rsc.orgyoutube.com For a compound like 2,3-Dihydroxypropyl hexylcarbamate, AI and ML can accelerate discovery and optimization processes in several ways.
Key Applications of AI/ML in Chemical Research:
| AI/ML Application | Description | Potential Impact on this compound Research |
| Property Prediction | ML models can be trained on existing chemical databases to predict physicochemical properties, such as solubility, boiling point, and partition coefficients. researchgate.net | Rapidly estimate the properties of this compound and its derivatives without the need for initial synthesis and physical testing. |
| Reaction Prediction | AI algorithms can predict the most likely products of a chemical reaction, suggest optimal reaction conditions (e.g., catalysts, solvents, temperature), and even propose novel synthetic routes. nih.gov | Identify more efficient and sustainable pathways for the synthesis of this compound. |
| Bioactivity Screening | AI can screen virtual libraries of compounds against biological targets to predict potential bioactivities. nih.gov | Assess the potential biological applications of this compound in fields like agriculture or pharmaceuticals by predicting its interaction with specific proteins or enzymes. |
| Toxicity Assessment | Predictive toxicology models use computational algorithms to estimate the potential toxicity of a chemical based on its structure. | Early-stage assessment of the potential hazards associated with this compound, guiding safer handling and development. |
Exploration of Novel and Sustainable Catalytic Systems for Carbamate (B1207046) Synthesis
The synthesis of carbamates traditionally involves reagents like phosgene (B1210022) and isocyanates, which are highly toxic. chemistryviews.org Modern research is focused on developing novel and sustainable catalytic systems that offer milder reaction conditions and utilize less hazardous starting materials.
One promising approach is the one-pot synthesis of organic carbamates from amines, carbon dioxide (CO2), and alcohols using a heterogeneous catalyst. For example, cerium(IV) oxide (CeO2) has been shown to be an effective catalyst for this transformation, producing various carbamates in good yield and high selectivity. rsc.org This method has the advantage of utilizing CO2, a greenhouse gas, as a C1 building block.
Another sustainable strategy involves the use of a polymer-supported base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU). chemistryviews.org This system facilitates the three-component coupling of CO2, amines, and alkyl halides under mild conditions (1 atm of CO2, room temperature). chemistryviews.org A key benefit of this approach is the ability to recover and reuse the catalyst, making the process more economical and environmentally friendly. chemistryviews.org
Enzymatic synthesis represents another green chemistry approach. Esterases, for instance, have demonstrated the ability to catalyze the synthesis of carbamates from amines and carbonates in aqueous media, with yields up to 99%. nih.gov This biocatalytic method avoids the use of organic solvents and operates under mild conditions. nih.gov
Examples of Modern Catalytic Systems for Carbamate Synthesis:
| Catalytic System | Reactants | Key Advantages |
| Heterogeneous CeO2 | Amine + CO2 + Alcohol | Reusable catalyst, utilization of CO2. rsc.org |
| Polymer-supported DBU (PS-DBU) | Amine + CO2 + Alkyl Halide | Mild reaction conditions, recoverable and reusable catalyst. chemistryviews.org |
| Esterase (e.g., PestE) | Amine + Carbonate | High yields, occurs in water, biodegradable catalyst. nih.gov |
| Copper-catalyzed cross-coupling | Amines + Alkoxycarbonyl radicals | Mild conditions, compatible with a wide range of amines. organic-chemistry.org |
| Zirconium(IV)-catalyzed exchange | Dialkyl carbonates/carbamates + Amines | Effective for carbamate and urea (B33335) synthesis. organic-chemistry.org |
For the synthesis of this compound, these advanced catalytic methods could offer greener, safer, and more efficient alternatives to traditional synthetic routes.
Development of Advanced Computational Tools for Predicting Complex Chemical Behavior
Advanced computational tools are becoming indispensable for understanding and predicting the behavior of complex chemical systems. researchgate.net These tools range from quantum mechanics (QM) to molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models.
Molecular dynamics simulations can provide detailed insights into the conformational dynamics of molecules like this compound and its interactions with other molecules, such as solvents or biological macromolecules. acs.org For instance, MD simulations have been used to study the stability of carbamate adducts within the binding pocket of proteins, providing a rationale for their biological activity. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and quantitative structure-property relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. nih.gov These models are used to screen large chemical libraries and prioritize compounds for experimental testing. nih.gov Various platforms, such as VEGA and EpiSuite, offer predictive models for properties like persistence in different environmental matrices. researchgate.net
Computational Chemistry Tool chest for Carbamate Research:
| Computational Tool | Application | Relevance to this compound |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Predicting the 3D structure, flexibility, and interaction of the compound with its environment. acs.org |
| Quantum Mechanics (QM) | Calculates the electronic structure of molecules. | Determining reaction mechanisms and predicting spectroscopic properties. |
| QSAR/QSPR | Predicts activity or properties based on chemical structure. | Estimating biological activity, toxicity, and environmental fate without synthesis. nih.gov |
| Alchemical Free Energy Calculations | Computes the relative binding affinity of ligands to a protein. | Comparing the potential binding of this compound to a target protein relative to a known ligand. nih.gov |
| Docking Simulations | Predicts the preferred orientation of one molecule to a second when bound to each other. | Identifying potential binding modes of this compound within a protein's active site. acs.org |
These computational tools can provide a deep, molecular-level understanding of the behavior of this compound, guiding its potential applications and development.
High-Throughput Screening Methodologies for Rapid Chemical Reactivity Assessment
High-throughput screening (HTS) allows for the rapid testing of a large number of chemical compounds or reaction conditions in parallel. unchainedlabs.com In the context of chemical reactivity assessment, HTS can be used to quickly identify optimal synthesis conditions, discover new catalysts, and screen for desired chemical transformations. unchainedlabs.comacs.org
For a compound like this compound, HTS could be employed to:
Optimize Synthesis: Screen a wide array of catalysts, solvents, temperatures, and reactant ratios to find the most efficient and highest-yielding synthetic route. unchainedlabs.com
Assess Stability: Rapidly evaluate the stability of the compound under various conditions (e.g., pH, temperature, presence of oxidants or reductants).
Profile Reactivity: Test the reactivity of the diol and carbamate functional groups with a diverse set of reagents to map out its chemical behavior and potential for further modification.
Modern HTS platforms often utilize microtiter plates (e.g., 96-well or 1536-well plates) and robotic liquid handlers to automate the process. acs.org Analysis of the reaction outcomes is typically performed using rapid techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov This approach has been successfully applied to screen for carbamate toxicant exposure by identifying their adducts with proteins like butyrylcholinesterase. nih.gov
Furthermore, computational simulations of HTS (CCHTS) can be used in conjunction with experimental screening. nih.gov QSAR models can pre-screen virtual libraries of compounds to identify promising candidates for experimental HTS, saving time and resources. nih.govrsc.org
Multiscale Modeling Approaches for Comprehensive System Understanding
Chemical processes often involve phenomena that occur across a wide range of length and time scales, from the atomic level to the macroscopic reactor level. manchester.ac.ukmdpi.com Multiscale modeling aims to bridge these scales by integrating different computational methods, each suited for a particular level of detail. mdpi.comcecam.org
A multiscale modeling approach for a system involving this compound could look like this:
Quantum Mechanics (QM) - Atomic Scale: Used to describe the breaking and forming of chemical bonds during the synthesis or reaction of the molecule. This provides accurate data on reaction energies and pathways. manchester.ac.uk
Molecular Dynamics (MD) - Molecular Scale: Simulates the behavior of ensembles of molecules, providing insights into properties like viscosity, diffusion, and the structure of mixtures (e.g., this compound in a solvent). manchester.ac.uk
Coarse-Graining - Mesoscale: Groups of atoms are represented as single "beads" to simulate larger systems over longer timescales, such as the self-assembly of molecules or the formation of micelles. manchester.ac.uk
Continuum Models (e.g., Computational Fluid Dynamics - CFD) - Macroscale: Treat the material as a continuous medium to model processes in a reactor or other industrial equipment, considering fluid flow, heat transfer, and mass transport. manchester.ac.uk
By passing information between these different levels of simulation, multiscale modeling can provide a holistic understanding of a chemical system. mdpi.comrsc.org For this compound, this could mean predicting its performance in a specific application by linking its fundamental molecular properties to its bulk behavior in a formulated product. This approach is essential for the rational design of chemical processes and products. manchester.ac.ukcecam.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
